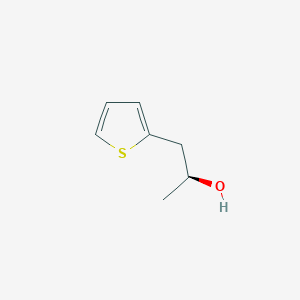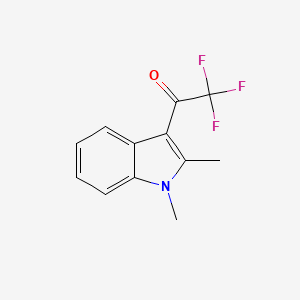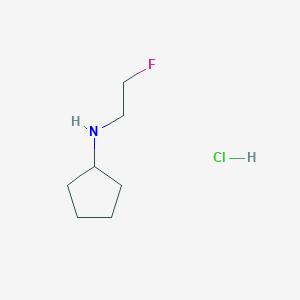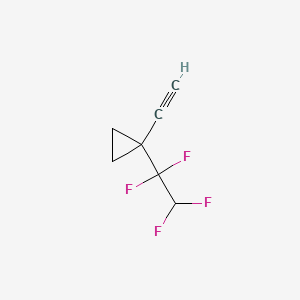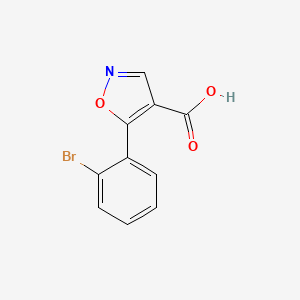
Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the ester group, reducing it to an alcohol.
Substitution: The bromine atom in the aromatic ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity.
Similar Compounds:
Methyl 2-(4-methoxyphenyl)-2-hydroxyacetate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Methyl 2-(3-chloro-4-methoxyphenyl)-2-hydroxyacetate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
Uniqueness: this compound is unique due to the presence of the bromine atom, which can participate in various chemical reactions, enhancing its versatility in synthetic applications.
Properties
Molecular Formula |
C10H11BrO4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9,12H,1-2H3 |
InChI Key |
UZQCQVPVDLSLAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)OC)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


